Cas no 36155-74-5 (2-Acetyl-3-thienylboronic acid)

2-Acetyl-3-thienylboronic acid is a boronic acid derivative featuring a thiophene ring substituted with an acetyl group at the 2-position and a boronic acid moiety at the 3-position. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic structures. Its electron-withdrawing acetyl group enhances reactivity in palladium-catalyzed transformations, while the boronic acid functionality ensures compatibility with diverse aryl and heteroaryl halides. The thiophene core contributes to applications in materials science and pharmaceutical intermediates. The product is typically supplied as a stable solid, suitable for storage and handling under standard laboratory conditions. Its purity and consistent performance make it a reliable choice for synthetic organic chemistry applications.
2-Acetyl-3-thienylboronic acid structure
36155-74-5 structure
Product Name:2-Acetyl-3-thienylboronic acid
CAS No:36155-74-5
MF:C6H7BO3S
MW:169.993980646133
MDL:MFCD01318932
CID:828826
PubChem ID:329762333
Update Time:2025-08-05

2-Acetyl-3-thienylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Acetylthiophen-3-yl)boronic acid
    • (2-acetyl-3-thienyl)Boronic acid
    • 2-Acetyl-3-thienylboronic acid
    • 2-Acetyl-3-thienylboronic acid (Related Reference)
    • (2-acetyl-thiophen-3-yl)-boronic acid
    • 1-(3-dihydroxyboranyl-thiophen-2-yl)-ethanone
    • 2-Acetyl-3-thiopheneboronic acid
    • ACMC-209ilb
    • AG-F-25884
    • ANW-28365
    • CTK4H6005
    • SureCN3783766
    • AKOS015837768
    • MFCD01318932
    • DA-32152
    • DTXSID90675307
    • (2-Acetylthiophen-3-yl)boronicacid
    • QTGPYSQUEPGBHV-UHFFFAOYSA-N
    • 2-ACETYLTHIOPHEN-3-YLBORONIC ACID
    • BS-22461
    • SCHEMBL3783766
    • -Acetyl-3-thienylboronic acid
    • 2-Acetyl-3-thienylboronic acid
    • E78108
    • 36155-74-5
    • CS-0173990
    • MDL: MFCD01318932
    • Inchi: 1S/C6H7BO3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3
    • InChI Key: QTGPYSQUEPGBHV-UHFFFAOYSA-N
    • SMILES: S1C=CC(B(O)O)=C1C(C)=O

Computed Properties

  • Exact Mass: 170.0208954g/mol
  • Monoisotopic Mass: 170.0208954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.8Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 120-130 °C
  • Boiling Point: 393.9±52.0 °C at 760 mmHg
  • Flash Point: 192.0±30.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-Acetyl-3-thienylboronic acid Security Information

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2-Acetyl-3-thienylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:36155-74-5)2-Acetyl-3-thienylboronic acid
Order Number:A874415
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:43
Price ($):259.0
Email:sales@amadischem.com

Additional information on 2-Acetyl-3-thienylboronic acid

Recent Advances in the Application of 2-Acetyl-3-thienylboronic acid (CAS: 36155-74-5) in Chemical Biology and Pharmaceutical Research

2-Acetyl-3-thienylboronic acid (CAS: 36155-74-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. This heterocyclic boronic acid derivative combines the electron-rich thiophene ring with a reactive boronic acid group, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in drug discovery. Recent studies have highlighted its growing importance in the development of novel therapeutic agents and biochemical probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent kinase inhibitors. Researchers utilized 2-acetyl-3-thienylboronic acid as a key intermediate in synthesizing a series of pyrazole-thiophene hybrids that showed remarkable selectivity for JAK3 kinase (IC50 = 12 nM). The acetyl group at the 2-position was found to significantly enhance binding affinity through additional hydrogen bonding interactions with the kinase's hinge region.

In the field of boron neutron capture therapy (BNCT), a 2024 research paper in Bioorganic & Medicinal Chemistry reported novel boron-containing compounds derived from 36155-74-5. The thienylboronic acid moiety demonstrated improved tumor-targeting capabilities compared to traditional phenylboronic acid derivatives, with a 40% increase in boron accumulation in glioblastoma models. This suggests potential applications in developing next-generation BNCT agents for cancer treatment.

Recent advances in proteolysis-targeting chimeras (PROTACs) have also incorporated this compound. A Nature Chemical Biology publication (2024) described its use as a warhead in cereblon-targeting PROTACs, where the boronic acid group facilitated additional interactions with the E3 ubiquitin ligase complex. The resulting molecules showed enhanced degradation efficiency (DC50 < 50 nM) for several challenging oncology targets.

The compound's role in sensor development was highlighted in a 2023 ACS Sensors article. Researchers developed a fluorescence-based glucose sensor using 2-acetyl-3-thienylboronic acid as the recognition element. The thiophene backbone provided improved photostability compared to conventional arylboronic acid sensors, with a 5-fold increase in operational lifetime under physiological conditions.

From a synthetic chemistry perspective, recent work (Chemical Communications, 2024) has explored the compound's reactivity in metal-free borylation reactions. The acetyl group was found to activate the thiophene ring toward direct borylation, enabling more efficient synthesis of complex boronic acid derivatives. This methodological advancement could significantly impact the production scale-up of related pharmaceutical intermediates.

In conclusion, 2-acetyl-3-thienylboronic acid (36155-74-5) continues to demonstrate broad utility across multiple areas of pharmaceutical research. Its unique combination of electronic properties and synthetic versatility makes it particularly valuable for drug discovery, targeted therapies, and diagnostic applications. Future research directions may focus on expanding its use in covalent inhibitor design and as a component of more sophisticated drug delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36155-74-5)2-Acetyl-3-thienylboronic acid
A874415
Purity:99%
Quantity:5g
Price ($):259.0
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